molecular formula C14H11ClN2 B1630487 2-(4-Chlorobenzyl)benzimidazole CAS No. 5468-66-6

2-(4-Chlorobenzyl)benzimidazole

Cat. No. B1630487
CAS RN: 5468-66-6
M. Wt: 242.7 g/mol
InChI Key: COGUOPIIFAMLES-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)benzimidazole is a chemical compound with the molecular formula C14H11ClN2 and a molecular weight of 242.7 . It is used in electroplating as a corrosion inhibitor for copper and aluminum. It also serves as an effective insecticide and fungicide .


Synthesis Analysis

The synthesis of 2-(4-Chlorobenzyl)benzimidazole and similar compounds often involves C-N bond formation . The reaction is typically performed in an inert atmosphere, and the yield can be quite high . For example, the synthesis of 2-benzylbenzimidazole from 2-aminoaniline yielded the compound in a 72% isolated yield .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobenzyl)benzimidazole is characterized by a benzimidazole ring attached to a benzyl group with a chlorine atom . The benzimidazole ring is a bicyclic heterocycle containing nitrogen, which gives the compound its unique properties .


Physical And Chemical Properties Analysis

2-(4-Chlorobenzyl)benzimidazole has a melting point of 197.3-198 °C and a predicted boiling point of 479.7±28.0 °C. Its predicted density is 1.301±0.06 g/cm3 .

Scientific Research Applications

  • Antimicrobial and Anticancer Agents : Benzimidazole derivatives, including 2-(4-chlorobenzyl)benzimidazole, have been found effective as antimicrobial compounds against strains like MSSA and MRSA, and as anticancer agents against various cancer cells such as HepG2, MDA-MB-231, and MCF7 (Pham et al., 2022).

  • Heme Oxygenase Inhibition : Analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole), including 2-(4-Chlorobenzyl)benzimidazole, are reported to be potent and selective inhibitors of heme oxygenase-2 activity, with potential therapeutic applications (Vlahakis et al., 2013).

  • DNA Topoisomerase Inhibition : Benzimidazole derivatives are active inhibitors of type I DNA topoisomerases, suggesting their potential use in treating diseases linked to DNA replication processes (Alpan et al., 2007).

  • Corrosion Inhibition : Studies have shown that benzimidazole derivatives, including 2-(4-Chlorobenzyl)benzimidazole, are effective in inhibiting the corrosion of metals like iron, particularly in acidic environments (Khaled, 2003).

  • Synthesis and Chemical Properties : Research has focused on the synthesis of benzimidazole derivatives using various methods, highlighting the compound's importance in medicinal chemistry and drug design (Kathirvelan et al., 2013).

  • Antiviral Applications : Benzimidazole nucleosides, related to 2-(4-Chlorobenzyl)benzimidazole, have shown significant antiviral potency against human cytomegalovirus, demonstrating a unique mode of action distinct from other antiviral drugs (Biron et al., 2002).

  • Antifungal Activity : Some derivatives of benzimidazole have been identified as effective antifungal agents against Candida spp., indicating their potential use in treating fungal infections (Bauer et al., 2011).

Safety And Hazards

This compound may be harmful if absorbed through the skin, swallowed, or inhaled. It may cause irritation of the digestive tract and respiratory tract. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGUOPIIFAMLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279982
Record name 2-(4-Chlorobenzyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzyl)benzimidazole

CAS RN

5468-66-6
Record name 5468-66-6
Source DTP/NCI
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Record name 2-(4-Chlorobenzyl)benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Tonelli, E Gabriele, F Piazza, N Basilico… - Journal of Enzyme …, 2018 - Taylor & Francis
Two sets of benzimidazole derivatives were synthesised and tested in vitro for activity against promastigotes of Leishmania tropica and L. infantum. Most of the tested compounds …
Number of citations: 44 www.tandfonline.com
PP Ma, HL Wu, HF Gan - Russian Journal of Organic Chemistry, 2023 - Springer
2-(Arylmethyl)benzazoles have been prepared by the sulfur-mediated cyclization of 2-aminophenol or 2-aminoaniline with arylacetylenes in N-methylpiperidine in moderate-to-excellent …
Number of citations: 0 link.springer.com
K O'Neill - 2013 - dalspace.library.dal.ca
Computer-aided drug design is an exceptionally useful tool for screening a large number of potential drug molecules to evaluate their therapeutic potential. This technique is both …
Number of citations: 2 dalspace.library.dal.ca
C Hanhua - GUANGDONG CHEMICAL …, 2004 - GUANGDONG PROVINCE HEAVY …
Number of citations: 0

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